7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
Description
Properties
IUPAC Name |
7-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-2-1-5-4-9-8(11)12-7(5)3-6/h1-3,10H,4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLPXHIBSCDLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783742-44-8 | |
| Record name | 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approaches for Benzoxazine Derivatives
Mannich Condensation Methods
Specific Synthetic Routes for 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
Adaptation of Mannich Condensation
For the synthesis of this compound, a modified Mannich condensation approach represents a promising strategy. This method would begin with an appropriately substituted phenol bearing a hydroxyl group strategically positioned to become the 7-position in the final product.
A potential synthetic sequence would involve:
- Reaction of 4-hydroxyphenol (hydroquinone) or a similarly hydroxylated phenol with formaldehyde and an appropriate nitrogen source under controlled conditions
- Formation of the basic benzoxazine ring structure
- Introduction of the carbonyl group at position 2 through oxidation or other functional group transformations
- If necessary, adjustment of the oxidation state at the 3-4 position to achieve the dihydro configuration
The key challenge in this approach would be controlling the regioselectivity of the reaction to ensure the correct positioning of the hydroxyl group in the final product. This might require protection-deprotection strategies or the use of directing groups to guide the reaction pathway.
Synthesis Based on 2H-1,3-benzoxazin-2-one Formation
A more direct route to this compound could involve adapting established methods for 2H-1,3-benzoxazin-2-one synthesis. This approach would leverage the reactivity of appropriately substituted salicylamides or 2-hydroxycarboxamides.
The synthetic sequence could proceed as follows:
- Preparation of a hydroxylated salicylamide precursor with the hydroxyl group positioned to become the 7-position in the final product
- Condensation with an acid halide in the presence of pyridine using xylene as solvent
- Cyclization to form the benzoxazin-2-one structure with subsequent adjustments to achieve the desired oxidation state
The advantage of this approach is the direct formation of the 2-one functionality, eliminating the need for subsequent oxidation steps. However, the preparation of the required hydroxylated salicylamide starting material might present synthetic challenges.
Synthesis via Carbamate Intermediates
Adapting the carbamate-based approach used for related benzoxazin-2-ones offers another viable route to this compound. This method would involve:
- Synthesis or procurement of a suitably hydroxylated 2-aminophenol or amino alcohol derivative
- Reaction with an aryl chloroformate (such as phenyl chloroformate) at 20-25°C for 1-6 hours to form the carbamate intermediate
- Treatment with a base such as KOH, NaOH, or K2CO3 to effect cyclization
- Isolation and purification of the this compound product
This approach benefits from relatively mild reaction conditions and direct formation of the benzoxazin-2-one structure. The challenge would be synthesizing the appropriately hydroxylated starting material to ensure the hydroxyl group appears at position 7 in the final product.
Table 2: Potential Starting Materials for the Synthesis of this compound
| Starting Material | Structure Features | Potential Synthetic Route | Advantages | Challenges |
|---|---|---|---|---|
| 4-hydroxyphenol (hydroquinone) | Benzene ring with hydroxyl groups at positions 1 and 4 | Mannich condensation followed by functional group transformations | Commercially available, hydroxyl group already at desired position | May require protection/deprotection strategies |
| Hydroxysalicylaldehyde | Benzene ring with hydroxyl groups and aldehyde group | Formation of benzoxazin-2-one followed by adjustments to oxidation state | Direct route to benzoxazin-2-one structure | May require selective functionalization |
| Hydroxysalicylamide | Benzene ring with hydroxyl groups and amide group | Reaction with acid halide to form benzoxazin-2-one | Direct route to benzoxazin-2-one structure | Synthesis of starting material may be challenging |
| Hydroxy-2-aminophenol | Benzene ring with amino and hydroxyl groups | Reaction with aryl chloroformate to form carbamate followed by cyclization | Potentially straightforward cyclization | Regioselective synthesis of starting material |
Optimization of Synthetic Parameters
Solvent Selection
The choice of solvent significantly impacts the efficiency, yield, and purity of benzoxazine synthesis. For this compound preparation, solvent selection must consider both reaction efficiency and compatibility with the hydroxyl functionality.
Based on established methods for related compounds, several solvents merit consideration:
- Methanol or ethanol: Suitable for Petasis reactions and certain Mannich condensations, offering good solubility for polar reagents
- Xylene: Effective for high-temperature reactions such as the synthesis of benzoxazin-2-ones from salicylamides
- Methyl t-butyl ether or toluene: Appropriate for carbamate-based approaches, providing suitable solubility and easy separation during workup
- 1,4-dioxane: Beneficial for Mannich condensations involving reactants with high melting points
The optimal solvent would depend on the specific synthetic route chosen. For hydroxyl-containing compounds, protic solvents like alcohols may facilitate hydrogen bonding and enhance reactivity, while potentially requiring careful control to prevent side reactions.
Temperature and Reaction Time Optimization
Reaction temperature and time represent critical parameters that must be carefully optimized to achieve high yields while minimizing side reactions. Different synthetic approaches require distinct temperature profiles:
For Mannich condensation approaches, temperature profiles ranging from room temperature to reflux conditions have been reported. The presence of the hydroxyl group in our target compound may necessitate milder conditions to prevent side reactions.
For benzoxazin-2-one synthesis via salicylamides, higher temperatures (boiling xylene) are typically employed. These conditions would need to be carefully evaluated for compatibility with the hydroxyl functionality.
The carbamate-based approach generally employs milder conditions (20-25°C for carbamate formation, followed by 20-50°C for cyclization), which may be particularly suitable for hydroxylated precursors.
Reaction monitoring using techniques such as TLC or HPLC would be essential to determine optimal reaction times, ensuring complete conversion while minimizing degradation or side product formation.
Catalyst and Base Selection
The choice of catalyst or base can profoundly influence the course of benzoxazine synthesis. For this compound preparation, several options warrant consideration:
- Pyridine: Commonly used in benzoxazin-2-one synthesis from salicylamides
- Pyridinium toluene-p-sulphonate (PPTS): Effective catalyst for the Petasis multicomponent reaction
- Brønsted acidic ionic liquids: Demonstrated utility in one-pot synthesis of certain benzoxazines
- Bases such as KOH, NaOH, K2CO3, Na2CO3: Effective for cyclization in carbamate-based approaches
The optimal choice would depend on the specific synthetic route and would need to be experimentally determined, with particular attention to compatibility with the hydroxyl group and its potential impact on regioselectivity.
Table 3: Optimization Parameters for the Synthesis of this compound
| Parameter | Range | Impact on Reaction | Considerations for this compound |
|---|---|---|---|
| Solvent | Methanol, ethanol, xylene, toluene, THF, acetonitrile, 1,4-dioxane | Affects solubility, reaction rate, product purity | Compatibility with hydroxyl group, solubility of starting materials |
| Temperature | Room temperature to reflux | Affects reaction rate, selectivity, byproduct formation | Thermal stability of hydroxyl group and intermediates |
| Reaction Time | 1-24 hours | Affects completion and byproduct formation | Monitoring for complete conversion while minimizing degradation |
| Catalyst/Base | PPTS, pyridine, ionic liquids, KOH, NaOH, K2CO3 | Affects reaction rate, selectivity, efficiency | Compatibility with hydroxyl group, impact on regioselectivity |
| pH | Acidic to basic | Affects stability of intermediates and cyclization | Impact on hydroxyl group, optimization for cyclization |
| Reagent Ratios | Various | Affects reaction outcome and byproduct formation | Optimization for complete conversion and selectivity |
| Concentration | 0.1-1.0 M | Affects reaction rate and selectivity | Balance between reaction efficiency and minimization of side reactions |
Purification and Characterization Techniques
Purification Methods
The purification of this compound requires careful consideration of its structural features, particularly the hydroxyl group which impacts solubility and chromatographic behavior. Several complementary purification techniques could be employed:
Chromatographic Purification
Flash column chromatography represents a primary purification method for benzoxazine derivatives. For this compound, silica gel chromatography using dichloromethane or ethyl acetate/hexane gradient systems would likely be effective. The hydroxyl group may necessitate the addition of small amounts of methanol to the mobile phase to prevent tailing.
Preparative HPLC could also be employed for higher purity requirements, using C18 reversed-phase columns with water/acetonitrile gradient systems. This technique would be particularly valuable for separating closely related impurities.
Crystallization Techniques
Recrystallization represents a powerful technique for achieving high purity. For this compound, potential recrystallization solvents include:
The optimal recrystallization solvent would need to be determined experimentally, considering the compound's solubility profile and the nature of the impurities present.
Other Purification Techniques
For initial purification, liquid-liquid extraction could be employed, particularly for removing inorganic impurities. The pH of the aqueous phase would need careful control to manage the hydroxyl group's ionization state. Acid-base extraction might also be useful due to the presence of both acidic (hydroxyl) and basic (nitrogen) functionalities.
Characterization Methods
Comprehensive characterization of this compound is essential to confirm its structure and purity. Multiple complementary techniques should be employed:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary characterization tool. For this compound:
- ¹H NMR would show characteristic signals for the aromatic protons, the CH₂ group at position 4, and the exchangeable hydroxyl proton
- ¹³C NMR would reveal the carbonyl carbon at position 2, aromatic carbons, and the methylene carbon at position 4
- 2D NMR techniques (COSY, HSQC, HMBC) would confirm connectivity and assist in full structural assignment
Infrared (IR) spectroscopy would provide valuable information about functional groups, with characteristic absorptions for the hydroxyl (~3300-3500 cm⁻¹), carbonyl (~1700-1750 cm⁻¹), and C-O stretching vibrations.
Mass spectrometry would confirm the molecular weight (expected m/z 165 for [M]⁺) and provide fragmentation patterns characteristic of the benzoxazine structure. High-resolution mass spectrometry would provide precise mass measurement to confirm the molecular formula.
Physical and Purity Analysis
Melting point determination would provide a physical constant for comparison with literature values and serve as a purity indicator.
Elemental analysis for C, H, and N content would confirm the molecular formula and assess purity.
Chromatographic purity analysis via HPLC or GC would quantify overall purity and detect any remaining impurities, typically aiming for >98% purity for research-grade material.
Table 4: Purification and Characterization Methods for this compound
| Method | Application | Expected Results | Technical Considerations |
|---|---|---|---|
| Flash Chromatography | Initial purification | Separation from major impurities | DCM or EtOAc/hexane systems with 0-5% MeOH |
| Recrystallization | Final purification | Crystal formation in suitable solvent | Try methanol, ethanol, or diethyl ether |
| ¹H NMR | Structure confirmation | Aromatic H (6.5-7.5 ppm), CH₂ (~4.0 ppm), OH (~9-10 ppm) | Run in DMSO-d₆ to observe OH proton |
| ¹³C NMR | Carbon framework | Carbonyl C (~165 ppm), aromatic C (115-160 ppm) | Enhanced signal with prolonged acquisition |
| IR Spectroscopy | Functional group identification | OH (3300-3500 cm⁻¹), C=O (1700-1750 cm⁻¹) | KBr pellet or ATR technique |
| Mass Spectrometry | Molecular weight confirmation | m/z 165 [M]⁺, characteristic fragments | ESI or EI ionization techniques |
| HPLC | Purity determination | Single major peak (>98%) | C18 column, water/acetonitrile gradient |
| Elemental Analysis | Compositional purity | C: 58.18%, H: 4.27%, N: 8.48% (theoretical) | Deviation <0.4% indicates high purity |
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, showing efficacy in inhibiting growth and even inducing cell death in resistant strains. A study demonstrated that certain derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies revealed that this compound and its derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. These findings position the compound as a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Another significant application is its anti-inflammatory potential. Studies have shown that the compound can reduce inflammation markers in cellular models, suggesting it could be beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can modulate biochemical processes and has implications for drug development aimed at metabolic disorders .
Antioxidant Activity
The antioxidant properties of this compound have also been explored extensively. It has shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property makes it a valuable component in formulations aimed at enhancing health and longevity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition. |
| Study B | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values lower than existing treatments. |
| Study C | Anti-inflammatory Properties | Reduced TNF-alpha levels significantly in LPS-stimulated macrophages, indicating potential for therapeutic use in inflammatory diseases. |
Mechanism of Action
The mechanism of action of 7-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it inhibits human DNA topoisomerase I by preventing the enzyme-substrate binding, which is crucial for DNA replication and transcription . This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Position and Bioactivity: The 7-hydroxy derivative exhibits notable bioactivity due to the hydroxyl group's role in hydrogen bonding and electron donation, critical for interactions with targets like matriptase-2 or DNA topoisomerases . 6-Hydroxy isomer (hydroxyl at position 6) lacks reported activity, suggesting positional specificity in pharmacological effects . 7-Chloro-4-phenyl derivative shows antimicrobial activity, highlighting the importance of halogenation and aryl substitution for targeting microbial enzymes .
Scaffold Modifications: Replacement of the benzoxazinone core with an oxazole ring (e.g., 7-chloro-1,3-benzoxazol-2(3H)-one) reduces bioactivity, as seen in matriptase-2 inhibitors where scaffold integrity is crucial . Amino-substituted analogs (e.g., 7-amino-1,3-benzoxazol-2-one) may exhibit altered pharmacokinetics but require further evaluation .
Biological Activity
7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound known for its potential biological activities, particularly as an inhibitor of human DNA topoisomerase I. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Chemical Structure
This compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring. Its molecular formula is , and it has a CAS number of 1783742-44-8. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.
The primary biological activity of this compound is its inhibitory effect on human DNA topoisomerase I (hTopo I). This enzyme plays a vital role in DNA replication and transcription by creating transient single-strand breaks in the DNA helix. Inhibition of hTopo I can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound binds to hTopo I, preventing the formation of the enzyme-substrate complex. This inhibition disrupts normal cellular processes, leading to cytotoxic effects in cancer cells .
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. Notably, its IC50 values indicate its potency as an inhibitor.
| Study | Compound | IC50 (mM) | Notes |
|---|---|---|---|
| This compound | 0.034 | Effective against hTopo I | |
| BONC-001 | 8.34 | Related compound with notable activity | |
| BONC-013 | 0.0006 | Stronger inhibitor than camptothecin |
Case Studies and Research Findings
- Inhibitory Studies : A study focused on the inhibitory activities of various benzoxazine derivatives on hTopo I revealed that this compound exhibited significant inhibition compared to other compounds tested. The study utilized relaxation assays to determine the effectiveness of these compounds .
- Structure-Activity Relationship (SAR) : Research has indicated that specific functional groups on the benzoxazine ring are critical for enhancing inhibitory activity against hTopo I. For instance, the presence of hydroxyl groups was found to be beneficial for catalytic inhibition .
- Potential Therapeutic Applications : Due to its ability to inhibit hTopo I effectively, this compound is being explored as a potential candidate for developing new anticancer therapies. Its unique mechanism offers a promising avenue for targeting cancer cells selectively .
Q & A
Q. Can benzoxazinone derivatives be integrated into combination therapies for synergistic effects?
- Methodological Answer : Screen combinations with INH or bedaquiline using checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Synergy (FICI ≤0.5) is observed when targeting complementary pathways (e.g., MenB + InhA). Prioritize compounds with low cytotoxicity (CC₅₀ > 100 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
